(8S,9AR)-octahydro-1H-pyrido[1,2-a]pyrazin-8-ol
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Overview
Description
(8S,9AR)-octahydro-1H-pyrido[1,2-a]pyrazin-8-ol is a bicyclic compound that features a pyridine ring fused to a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (8S,9AR)-octahydro-1H-pyrido[1,2-a]pyrazin-8-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reduction of a pyrido[1,2-a]pyrazine derivative using a reducing agent such as sodium borohydride in the presence of a suitable solvent like ethanol. The reaction is usually carried out at room temperature and monitored using techniques such as thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as catalytic hydrogenation. This process uses a metal catalyst, such as palladium on carbon, under hydrogen gas pressure to achieve the reduction of the precursor compound. The reaction conditions, including temperature and pressure, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(8S,9AR)-octahydro-1H-pyrido[1,2-a]pyrazin-8-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Further reduction of the compound can be achieved using agents like lithium aluminum hydride, resulting in the formation of more reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the pyrazine ring, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: More reduced derivatives of the original compound.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
(8S,9AR)-octahydro-1H-pyrido[1,2-a]pyrazin-8-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (8S,9AR)-octahydro-1H-pyrido[1,2-a]pyrazin-8-ol involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
8-Hydroxyquinoline: A compound with a similar bicyclic structure, known for its antimicrobial and anticancer properties.
Pyrazolo[1,5-a]pyrimidine:
Uniqueness
(8S,9AR)-octahydro-1H-pyrido[1,2-a]pyrazin-8-ol is unique due to its specific structural configuration and the presence of an alcohol functional group, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C8H16N2O |
---|---|
Molecular Weight |
156.23 g/mol |
IUPAC Name |
(8S,9aR)-2,3,4,6,7,8,9,9a-octahydro-1H-pyrido[1,2-a]pyrazin-8-ol |
InChI |
InChI=1S/C8H16N2O/c11-8-1-3-10-4-2-9-6-7(10)5-8/h7-9,11H,1-6H2/t7-,8+/m1/s1 |
InChI Key |
SXAAUJHKOBNWJX-SFYZADRCSA-N |
Isomeric SMILES |
C1CN2CCNC[C@H]2C[C@H]1O |
Canonical SMILES |
C1CN2CCNCC2CC1O |
Origin of Product |
United States |
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